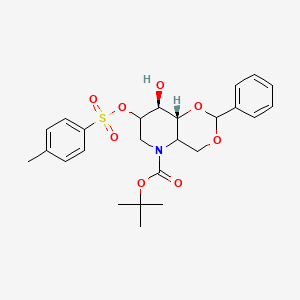
4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-2-O-(4-toluenesulfonyl)-1,5-imino-D-glucitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-2-O-(4-toluenesulfonyl)-1,5-imino-D-glucitol is a complex organic compound that belongs to the class of iminosugars These compounds are known for their ability to inhibit glycosidases, enzymes that play a crucial role in the hydrolysis of glycosidic bonds in carbohydrates
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-2-O-(4-toluenesulfonyl)-1,5-imino-D-glucitol typically involves multiple steps, starting from readily available carbohydrate precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the carbohydrate precursor are protected using benzylidene and tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Introduction of the Imino Group: The imino group is introduced through a series of reactions, often involving the use of reagents such as tosyl chloride (TsCl) and base catalysts.
Selective Deprotection: The protected groups are selectively removed to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-2-O-(4-toluenesulfonyl)-1,5-imino-D-glucitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-2-O-(4-toluenesulfonyl)-1,5-imino-D-glucitol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its glycosidase inhibitory activity, which can be useful in understanding carbohydrate metabolism.
Medicine: Potential therapeutic agent for diseases such as diabetes, cancer, and viral infections.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-2-O-(4-toluenesulfonyl)-1,5-imino-D-glucitol involves the inhibition of glycosidases. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of glycosidic bonds. This inhibition can disrupt carbohydrate metabolism and has potential therapeutic implications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Deoxynojirimycin: Another iminosugar with glycosidase inhibitory activity.
Miglitol: A pharmaceutical drug used to treat type 2 diabetes by inhibiting alpha-glucosidase.
Voglibose: Another alpha-glucosidase inhibitor used in the management of diabetes.
Uniqueness
4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-2-O-(4-toluenesulfonyl)-1,5-imino-D-glucitol is unique due to its specific structural features, such as the benzylidene and tert-butoxycarbonyl protecting groups, which can influence its reactivity and specificity towards different glycosidases. This makes it a valuable tool in both research and potential therapeutic applications.
Propriétés
IUPAC Name |
tert-butyl (8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO8S/c1-16-10-12-18(13-11-16)35(29,30)34-20-14-26(24(28)33-25(2,3)4)19-15-31-23(32-22(19)21(20)27)17-8-6-5-7-9-17/h5-13,19-23,27H,14-15H2,1-4H3/t19?,20?,21-,22-,23?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRUUTCENMQYHA-AGBOTNNSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CN(C3COC(OC3C2O)C4=CC=CC=C4)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CN(C3COC(O[C@H]3[C@@H]2O)C4=CC=CC=C4)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













